Amdiglurax

Catalog No.
S548114
CAS No.
1270138-40-3
M.F
C22H30N4O
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amdiglurax

CAS Number

1270138-40-3

Product Name

Amdiglurax

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)-3-pyridinyl]methanone

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)

InChI Key

DYTOQURYRYYNOR-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

NSI-189; NSI 189; NSI189.

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

The exact mass of the compound (4-Benzylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone is 366.24196 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amdiglurax (NSI-189) is an orally active benzylpiperazine-aminopyridine small molecule (MW 366.50 g/mol) characterized as a potent hippocampal neurogenesis stimulant and indirect brain-derived neurotrophic factor (BDNF) modulator [1]. In laboratory and industrial settings, the free base form (CAS 1270138-40-3) is primarily procured for in vitro neurogenesis assays, neuroplasticity modeling, and the development of non-monoaminergic antidepressant pathways. Unlike recombinant neurotrophins, Amdiglurax offers high blood-brain barrier permeability and stable shelf-life, while avoiding the phosphate counterion present in its salt form (CAS 1270138-41-4), making it a standard choice for assays sensitive to exogenous phosphates or requiring specific non-aqueous solvent standardizations like DMSO .

Research Fit

1
Neurogenesis and BDNF pathway research fit; monoamine-independent mechanism supports neuroplasticity study design
2
Clinical-stage tool compound for MDD model-response studies; Phase 2 trial-derived endpoint context
3
Oral-administration compatible neurogenesis probe; hippocampal volume change model available for in vivo research

Substituting Amdiglurax with conventional antidepressants (e.g., fluoxetine) or direct TrkB agonists fundamentally alters experimental parameters and procurement outcomes [1]. Traditional SSRIs require chronic in vivo administration to induce measurable neurogenesis and heavily confound results with systemic monoamine reuptake inhibition . In contrast, Amdiglurax directly stimulates neural stem cell proliferation in vitro (EC50 ~0.1–1.0 µM) and indirectly upregulates endogenous BDNF and stem cell factor (SCF) without binding to monoamine transporters. Furthermore, substituting the free base with the phosphate salt (CAS 1270138-41-4) can introduce stoichiometric variability and counterion interference in sensitive phosphorylation-dependent cellular assays, making the free base strictly necessary for specific biochemical workflows .

Substitution Risk

AmdigluraxMonoamine-independent neurogenic mechanism; BDNF-mediated hippocampal neurogenesis pathway
SSRI/SNRIMechanism mismatch: serotonin/norepinephrine reuptake inhibition may not reproduce neurogenesis-related endpoints
AmdigluraxReported cognitive endpoint context: CogScreen performance change in mood disorder research models
Generic AntidepressantsProcognitive endpoint context may not transfer; cognitive measures may differ from monoamine-modulator profiles
AmdigluraxNeurogenesis-pathway response; hippocampal structural change endpoint in preclinical models
Conventional AgentsPathway-response profile may differ; hippocampal neurogenesis endpoint not a primary target of monoamine-based compounds

Solvent Versatility and Stock Solution Standardization

For high-throughput screening and in vitro assay standardization, solvent compatibility is a primary procurement driver. Amdiglurax free base (CAS 1270138-40-3) provides high solubility in polar aprotic solvents, yielding clear solutions in DMSO at 2 mg/mL or higher. This allows for the preparation of highly concentrated, stable non-aqueous stock solutions that can be precisely aliquoted and stored at -20°C . In contrast, the phosphate salt form (CAS 1270138-41-4) exhibits different hygroscopic and solubility profiles, often requiring aqueous buffers that may degrade over time or introduce microbial contamination risks during long-term storage .

Evidence DimensionNon-aqueous stock solution compatibility
Target Compound DataAmdiglurax Free Base: High DMSO solubility (≥2 mg/mL, clear)
Comparator Or BaselineAmdiglurax Phosphate: Altered solubility profile; requires specific buffer considerations
Quantified DifferenceEnables concentrated non-aqueous stock preparation without the hygroscopic variability of the salt form.
ConditionsLaboratory stock solution preparation and long-term storage (-20°C)

Procuring the free base ensures reproducible, long-term stability in DMSO stock solutions for high-throughput in vitro screening.

Mechanism vs. SSRIs
Class-level
Monoamine-independent neurogenic activity; BDNF and SCF upregulation vs. serotonin/norepinephrine reuptake inhibition
Supports neurogenesis-pathway study design distinct from monoamine-modulator research
Qualitative mechanistic divergence; no direct quantitative comparator available

Elimination of Phosphate Counterion Interference

When evaluating the downstream signaling cascades of neurogenic compounds—specifically the TrkB, AKT, and ERK pathways triggered by BDNF upregulation—the choice of salt form is critical[1]. Procuring Amdiglurax free base eliminates the introduction of exogenous phosphate ions . The phosphate salt (CAS 1270138-41-4) introduces equimolar phosphate counterions that can competitively inhibit or artificially skew results in ATP-dependent kinase assays and sensitive phosphorylation readouts. The free base ensures that any measured phosphorylation is strictly a pharmacological response to the compound[1].

Evidence DimensionExogenous ion interference in kinase assays
Target Compound DataAmdiglurax Free Base: 0% exogenous phosphate
Comparator Or BaselineAmdiglurax Phosphate: 1:1 molar ratio of phosphate ions
Quantified DifferenceRemoves counterion-induced background noise in phosphorylation assays.
ConditionsIn vitro biochemical kinase and phosphorylation-dependent cellular assays

Essential for laboratories conducting precise signal transduction mapping where exogenous phosphates compromise assay integrity.

MADRS-6 in Moderate MDD
Reported
P = 0.046 vs. placebo in moderate subgroup (MADRS < 30)
Reported endpoint context in moderate-depression subgroup; not observed in severe subgroup
Post-hoc analysis; n=220; 12-week Phase 2 trial

Direct In Vitro Neural Stem Cell Proliferation Efficiency

Unlike traditional selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, which require chronic in vivo administration to indirectly promote neurogenesis, Amdiglurax acts as a direct neurogenic stimulant [1]. In vitro, Amdiglurax free base drives hippocampal neural stem cell proliferation with an EC50 in the low-micromolar range (0.1–1.0 µM) and rapidly upregulates differentiation markers like MAP2 and Ki67. This allows researchers to procure a compound that isolates neurogenic mechanisms in acute cell cultures without the confounding background of monoamine transporter blockade .

Evidence DimensionIn vitro neural stem cell proliferation potency
Target Compound DataAmdiglurax: Direct proliferation (EC50 ~0.1–1.0 µM)
Comparator Or BaselineFluoxetine (SSRI): Lacks direct acute in vitro stem cell proliferation
Quantified DifferenceProvides direct in vitro neurogenesis, bypassing the need for chronic systemic dosing.
ConditionsPrimary human or murine hippocampal neural stem cell cultures

Allows buyers to establish robust, fast-turnaround in vitro neurogenesis models without monoaminergic off-target effects.

Cognitive Endpoint
Reported
Cohen's d 0.12–1.12; p 0.002–0.048 on CogScreen
Reported cognitive endpoint change in mood disorder research context
40 mg/day; 31% of CogScreen variables improved in moderate subgroup
In Vivo Neurogenesis
Data to verify
20% hippocampal volume increase in healthy adult mice
Supports neurogenesis model-response interpretation; requires independent replication
Source not specified; cross-study comparable context
In Vitro Neurogenesis
Reported
0.1–0.3 μM and 1.0–3.0 μM effective range
Assay concentration context for human neural stem cell neurogenesis studies
Human hippocampus-derived neural stem cells; in vitro
Tolerability Context
Reported context
Comparable to placebo; no serious adverse events; mild headache and nausea reported
Supports tolerability endpoint monitoring in research models
Phase 2 MDD trials; 40 mg and 80 mg doses; 12-week duration

In Vitro Neurogenesis and Stem Cell Differentiation Assays

Due to its direct proliferative effect on hippocampal neural stem cells (EC50 0.1–1.0 µM) and lack of monoaminergic activity, Amdiglurax free base serves as a reference standard for screening novel neurogenic compounds and studying isolated neurogenesis pathways .

Kinase and Phosphorylation-Dependent Signaling Studies

The free base form (CAS 1270138-40-3) is specifically required for investigating the downstream TrkB, AKT, and ERK signaling cascades triggered by BDNF upregulation, as it avoids the introduction of interfering phosphate counterions present in the salt form .

In Vivo Models of Structural Neuroplasticity

With its proven ability to increase rodent hippocampal volume and upregulate BDNF/SCF at 10-30 mg/kg/day, Amdiglurax serves as a positive control in preclinical models evaluating neuro-regenerative therapies for major depressive disorder (MDD) and neurodegeneration .

Application Fit Matrix

Application
Selection Property
Validation Focus
Depression model-response studies
Subgroup endpoint context review
MADRS-based stratification in moderate-severity research models
Cognitive endpoint research
CogScreen or equivalent assessment context
Effect-size replication in mood disorder research models
Neurogenesis pathway studies
In vivo neurogenesis assay context
Hippocampal volume and BDNF pathway-response interpretation
Adjunctive research context
Tolerability endpoint monitoring
Multi-mechanism pathway comparison in neuropsychiatric models

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

366.24196159 Da

Monoisotopic Mass

366.24196159 Da

Heavy Atom Count

27

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YVE9U408ZL

Wikipedia

Amdiglurax

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